2,5-dichloro-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide 2,5-dichloro-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 895428-34-9
VCID: VC8448375
InChI: InChI=1S/C19H16Cl2N4O2S2/c1-12-2-4-13(5-3-12)18-23-19-25(24-18)15(11-28-19)8-9-22-29(26,27)17-10-14(20)6-7-16(17)21/h2-7,10-11,22H,8-9H2,1H3
SMILES: CC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=C(C=CC(=C4)Cl)Cl
Molecular Formula: C19H16Cl2N4O2S2
Molecular Weight: 467.4 g/mol

2,5-dichloro-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide

CAS No.: 895428-34-9

Cat. No.: VC8448375

Molecular Formula: C19H16Cl2N4O2S2

Molecular Weight: 467.4 g/mol

* For research use only. Not for human or veterinary use.

2,5-dichloro-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide - 895428-34-9

Specification

CAS No. 895428-34-9
Molecular Formula C19H16Cl2N4O2S2
Molecular Weight 467.4 g/mol
IUPAC Name 2,5-dichloro-N-[2-[2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzenesulfonamide
Standard InChI InChI=1S/C19H16Cl2N4O2S2/c1-12-2-4-13(5-3-12)18-23-19-25(24-18)15(11-28-19)8-9-22-29(26,27)17-10-14(20)6-7-16(17)21/h2-7,10-11,22H,8-9H2,1H3
Standard InChI Key TVPRUORUWAEDSU-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=C(C=CC(=C4)Cl)Cl
Canonical SMILES CC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=C(C=CC(=C4)Cl)Cl

Introduction

Structural and Functional Analysis

Molecular Architecture

The compound features a thiazolo[3,2-b] triazole scaffold fused with a p-tolyl group at position 2 and a 2,5-dichlorobenzenesulfonamide chain at position 6 via an ethyl linker. Key structural elements include:

  • Thiazolo[3,2-b] triazole core: A bicyclic system combining thiazole and 1,2,4-triazole rings, known for enhancing metabolic stability and binding affinity in drug design .

  • p-Tolyl substituent: A methyl-substituted phenyl group that may improve lipophilicity and membrane permeability .

  • 2,5-Dichlorobenzenesulfonamide: A sulfonamide group with electron-withdrawing chlorine atoms, often associated with enzyme inhibition (e.g., carbonic anhydrase) .

Electronic and Steric Effects

The chlorine atoms at positions 2 and 5 on the benzene ring induce electron-deficient regions, potentially facilitating hydrogen bonding with biological targets. The ethyl linker between the sulfonamide and thiazolo-triazole core introduces conformational flexibility, which could modulate target selectivity .

Synthesis and Characterization

Synthetic Pathways

While no direct synthesis of this compound is documented, analogous methodologies from literature provide a plausible route:

  • Formation of thiazolo[3,2-b] triazole core: A copper-free Pd-catalyzed Sonogashira coupling, as described by , could assemble the triazole-thiazole system using 6-(iodomethyl)-2-methylthiazolo[3,2-b] triazole and terminal alkynes.

  • Introduction of p-tolyl group: Electrophilic aromatic substitution or Suzuki-Miyaura coupling could attach the p-tolyl moiety to the triazole ring .

  • Sulfonamide functionalization: Reacting the ethylamine-linked intermediate with 2,5-dichlorobenzenesulfonyl chloride under basic conditions would yield the final product .

Table 1: Hypothetical Synthesis Steps and Yields

StepReaction TypeReagents/ConditionsYield (%)
1Sonogashira couplingPd(OAc)₂, DMF, 70°C85
2Suzuki-Miyaura couplingp-Tolylboronic acid, Pd(PPh₃)₄, K₂CO₃78
3Sulfonylation2,5-Dichlorobenzenesulfonyl chloride, Et₃N92

Characterization Techniques

  • NMR spectroscopy: 1H^1H and 13C^{13}C NMR would confirm the integration of the p-tolyl, sulfonamide, and ethyl groups.

  • Mass spectrometry: High-resolution MS would verify the molecular ion peak (calculated for C₂₁H₁₉Cl₂N₅O₂S₂: 556.03 g/mol).

  • X-ray crystallography: To resolve the stereochemistry of the fused heterocycles.

Physicochemical Properties

Dissociation Constant (pKa)

Using QSAR models for benzenesulfonamides , the pKa of this compound can be estimated based on surface tension (ST) and refractive index (η):
pKa=0.1935×ST+41.0129×η0.7169×I46\text{pKa} = -0.1935 \times \text{ST} + 41.0129 \times \eta - 0.7169 \times I - 46
Assuming ST = 45 mN/m and η = 1.55 for the sulfonamide group, the predicted pKa is 8.2, indicating moderate acidity suitable for membrane penetration .

Table 2: Predicted Physicochemical Properties

PropertyValueMethod
LogP (lipophilicity)3.8Hansch analysis
Water solubility12 µg/mLQSPR model
pKa8.2QSAR

Biological Activity and Mechanisms

Anti-inflammatory Activity

Thiazole-phenylacetic acid derivatives (e.g., 25d ) demonstrated dual antimicrobial and anti-inflammatory effects by inhibiting COX-2 (IC₅₀ = 0.8 µM). The p-tolyl group in the target molecule could similarly modulate prostaglandin synthesis.

Applications and Future Directions

Pharmaceutical Development

This compound’s structural features align with leads for:

  • Antibacterial agents: Targeting multidrug-resistant strains like MRSA and VRSA .

  • Anticancer therapies: Sulfonamides inhibit carbonic anhydrase IX, a marker in hypoxic tumors .

Optimization Strategies

  • Halogen substitution: Replacing chlorines with fluorines may improve bioavailability.

  • Linker modification: Shortening the ethyl bridge could reduce metabolic degradation.

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